molecular formula C13H10FNO B1593605 4-Fluorobenzanilide CAS No. 366-63-2

4-Fluorobenzanilide

Cat. No. B1593605
CAS RN: 366-63-2
M. Wt: 215.22 g/mol
InChI Key: FIEGRQABVBXYQT-UHFFFAOYSA-N
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Description

4-Fluorobenzanilide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is an organic compound that belongs to the class of anilides and is widely used in the synthesis of various other compounds.

Scientific Research Applications

Antimycobacterial Activity

4-Fluorobenzanilide and its derivatives have been studied for their antimycobacterial activity. For instance, a group of 3'-fluoro- and 4'-fluorothiobenzanilides was synthesized and tested against various Mycobacterium strains. The study found that electron-withdrawing groups enhance the activity of these compounds against atypical strains, surpassing that of standard treatments like INH (Waisser et al., 1998).

Development of Fluorogenic Substrates

Fluorogenic substrates for glutathione S-transferase (GST), a key enzyme in detoxification and drug metabolism, were developed using derivatives of 4-Fluorobenzanilide. These substrates are useful for imaging GST activity in living cells and could aid in understanding drug resistance mechanisms in cancer cells (Fujikawa et al., 2008).

Synthesis of Fluorinated Benzothiazoles for Antitumor Activity

Research on the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, derivatives of 4-Fluorobenzanilide, showed promising antitumor properties. These compounds were found to be potently cytotoxic in vitro in human breast cancer cell lines but inactive against other cell types like prostate and colon cells (Hutchinson et al., 2001).

Use in Biomedical Applications

4-Fluorobenzanilide derivatives have been used to activate hydroxyl groups of polymeric carriers, facilitating the covalent attachment of biological substances like enzymes and antibodies. This has potential therapeutic applications in bioselective separation processes (Chang et al., 1992).

Anticonvulsant Activity

A series of 4-aminobenzanilides, derived from 4-Fluorobenzanilide, were evaluated for their anticonvulsant properties. These compounds were tested in mice against seizures induced by electroshock and metrazole, showing significant anticonvulsant activity at specific doses (Clark et al., 1985).

Development of Anti-Microbial Agents

Studies have focused on synthesizing novel compounds with 4-Fluorobenzanilide derivatives for anti-microbial screening. These compounds demonstrated promising anti-microbial activities, highlighting the potential of fluorobenzothiazoles in developing potent biodynamic agents (Jagtap et al., 2010).

properties

IUPAC Name

4-fluoro-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c14-11-8-6-10(7-9-11)13(16)15-12-4-2-1-3-5-12/h1-9H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIEGRQABVBXYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70190083
Record name 4-Fluorobenzanilide
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Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzanilide

CAS RN

366-63-2
Record name 4-Fluoro-N-phenylbenzamide
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Record name 4-Fluorobenzanilide
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Record name 366-63-2
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Record name 4-Fluorobenzanilide
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Record name 4-fluorobenzanilide
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Synthesis routes and methods

Procedure details

Into a 5000-mL 4-necked round-bottom flask, was placed aniline (93 g, 1.0 mol, 1.0 equiv.), triethylamine (202 g, 2.0 mol, 2.0 equiv.) and dichloromethane (2,000 mL). This was followed by the addition of 4-fluorobenzoyl chloride (174 g, 1.1 mol, 1.1 equiv.) dropwise with stirring at 0° C. The mixture was stirred at room temperature for 3 hours. The resulting solution was concentrated under vacuum. The solid was filtered out. The filter cake was washed with 1×200 mL of dichloromethane and 3×500 mL of water. This resulted in 200 g (93%) of 4-fluoro-N-phenylbenzamide as white solid. MS (ESI) m/z 216 ([M+H]+).
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
202 g
Type
reactant
Reaction Step Two
Quantity
174 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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